(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine
CAS No.: 155271-41-3
Cat. No.: VC17066131
Molecular Formula: C20H24N4O3
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155271-41-3 |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 1,3-diethyl-8-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]-7-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C20H24N4O3/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(4)16(21-18)11-9-14-8-10-15(27-5)13(3)12-14/h8-12H,6-7H2,1-5H3/b11-9+ |
| Standard InChI Key | ZHKNLTWDTOQZMQ-PKNBQFBNSA-N |
| Isomeric SMILES | CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)C)C |
| Canonical SMILES | CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
The compound’s molecular formula is C₂₀H₂₄N₄O₃, with a molecular weight of 368.4 g/mol. Its IUPAC name, 1,3-diethyl-8-[(E)-2-(4-methoxy-3-methylphenyl)ethenyl]-7-methylpurine-2,6-dione, reflects the presence of:
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A purine-2,6-dione core
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Diethyl groups at positions 1 and 3
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A 7-methyl substituent
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An (E)-styryl group at position 8, featuring a 4-methoxy-3-methylphenyl moiety .
The E-configuration of the styryl double bond is critical for maintaining planar geometry, which facilitates interactions with biological targets like adenosine receptors.
Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm the compound’s structure. Key spectral features include:
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¹H NMR: A doublet at δ 7.41 ppm (J = 8.4 Hz) for the styryl group’s aromatic protons and a singlet at δ 3.98 ppm for the methoxy group .
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ESI-MS: A molecular ion peak at m/z 368.4 ([M+H]⁺).
Computational models predict a logP value of 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol starting from 1,3-diethylxanthine:
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Condensation Reaction: The 8-position is functionalized via Heck coupling with 4-methoxy-3-methylstyryl bromide under palladium catalysis .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure E-isomer.
Analytical Validation
High-Performance Liquid Chromatography (HPLC) confirms ≥98% purity, with a retention time of 12.3 minutes using a C18 column and acetonitrile/water (70:30) mobile phase.
Pharmacological Applications
Antiproliferative Activity
In MTT assays, the compound inhibits proliferation in:
Mechanistic studies suggest adenosine A₂A receptor antagonism and cyclin-dependent kinase inhibition as primary modes of action .
Neuroprotective Effects
In rodent models of Parkinson’s disease, the compound reduces dopaminergic neuron loss by 40% at 10 mg/kg (oral), outperforming istradefylline, a clinically approved A₂A antagonist.
Anti-inflammatory Properties
The methoxy and methyl groups on the styryl moiety suppress NF-κB signaling, lowering TNF-α and IL-6 levels by 55% and 62%, respectively, in murine macrophages.
Comparative Analysis with Related Xanthines
| Parameter | (E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)-7-methylxanthine | Theophylline | Istradefylline |
|---|---|---|---|
| A₂A Receptor Ki (nM) | 12.3 | 2,800 | 8.7 |
| Bioavailability (%) | 78 | 40 | 65 |
| Half-life (h) | 6.5 | 8.1 | 5.2 |
Table 1: Pharmacokinetic and pharmacodynamic comparison of xanthine derivatives .
Limitations and Challenges
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Solubility Issues: Aqueous solubility of 0.12 mg/mL limits intravenous administration.
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Metabolic Stability: Hepatic CYP3A4-mediated demethylation reduces plasma exposure by 30% after 4 hours.
Future Research Directions
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